molecular formula C18H17N3O2S B6060169 N-(2,4-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide

N-(2,4-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide

Cat. No. B6060169
M. Wt: 339.4 g/mol
InChI Key: QDEYZRGEVDCHEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide, also known as DMTA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTA is a member of the quinazoline family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of N-(2,4-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in cell proliferation and survival. N-(2,4-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting this enzyme, N-(2,4-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide can induce DNA damage and cell death in cancer cells.
Biochemical and physiological effects:
N-(2,4-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer properties, N-(2,4-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-(2,4-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has also been shown to have anti-microbial activity against a range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide in lab experiments is its selective cytotoxicity towards cancer cells. This allows for the testing of potential cancer therapies without harming normal cells. However, one limitation of using N-(2,4-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

Future research on N-(2,4-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide could focus on optimizing its synthesis method to improve its solubility and bioavailability. Additionally, further studies could investigate the potential use of N-(2,4-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide in combination with other anti-cancer therapies to enhance its efficacy. Finally, research could explore the potential use of N-(2,4-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide in other therapeutic areas, such as anti-inflammatory or anti-microbial therapy.

Synthesis Methods

N-(2,4-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide can be synthesized using a multi-step process involving the reaction of 2,4-dimethylphenylamine with 2-chloroacetyl chloride, followed by the addition of 2-mercapto-4(3H)-quinazolinone. The resulting product is then purified using column chromatography to obtain pure N-(2,4-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Several studies have investigated the potential use of N-(2,4-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide in cancer therapy, with promising results. N-(2,4-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed. This selective cytotoxicity makes N-(2,4-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide a promising candidate for cancer treatment.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-11-7-8-14(12(2)9-11)19-16(22)10-24-18-20-15-6-4-3-5-13(15)17(23)21-18/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEYZRGEVDCHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.